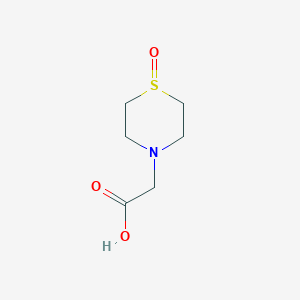

4-Thiomorpholineacetic acid, 1-oxide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Thiomorpholineacetic acid, 1-oxide is a useful research compound. Its molecular formula is C6H11NO3S and its molecular weight is 177.22 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Chemical Properties and Reactions

4-Thiomorpholineacetic acid, 1-oxide (CAS No. 258530-60-8) possesses unique chemical characteristics that facilitate its use as a versatile building block in organic synthesis. The compound can undergo several reactions:

- Oxidation : Can be oxidized to form sulfoxides or sulfones.

- Reduction : The oxide group can be reduced back to a sulfide.

- Substitution : The acetic acid moiety can participate in esterification or amidation reactions.

Common reagents for these reactions include hydrogen peroxide for oxidation and sodium borohydride for reduction. The major products formed from these reactions include sulfoxides, sulfones, esters, and amides.

Chemistry

In the field of chemistry, this compound serves as a crucial building block in the synthesis of complex molecules. It is employed in various organic reactions due to its functional groups that can participate in diverse chemical transformations .

Biology

Research indicates that this compound has potential biological activities, particularly antimicrobial and antifungal properties. Studies have shown that derivatives of thiomorpholine display significant activity against various microbial strains, suggesting their utility in developing new antimicrobial agents .

Case Study: Antimicrobial Activity

A study synthesized several thiomorpholine derivatives and tested their antimicrobial efficacy. The results demonstrated that certain derivatives exhibited enhanced activity against resistant strains of bacteria compared to standard antibiotics. This highlights the potential of 4-thiomorpholineacetic acid derivatives in addressing antibiotic resistance issues .

Medicine

Ongoing research is exploring the therapeutic potential of this compound in treating infections and inflammatory conditions. Its mechanism involves modulating oxidative stress levels in cells and interacting with specific enzymes and receptors.

Case Study: Therapeutic Applications

In one study, the compound was evaluated for its anti-inflammatory effects in animal models. Results indicated a significant reduction in inflammation markers, suggesting its potential as a therapeutic agent for inflammatory diseases .

Industry

In industrial applications, 4-thiomorpholineacetic acid is used as an intermediate in the synthesis of specialty chemicals and pharmaceuticals. Its ability to participate in various chemical reactions makes it valuable for producing complex compounds needed in drug formulation and other chemical processes .

Summary Table of Applications

| Field | Application | Examples/Notes |

|---|---|---|

| Chemistry | Building block for organic synthesis | Used in various organic reactions |

| Biology | Antimicrobial and antifungal properties | Derivatives show activity against resistant microbes |

| Medicine | Potential therapeutic agent for infections and inflammation | Demonstrated anti-inflammatory effects in animal studies |

| Industry | Intermediate for specialty chemicals and pharmaceuticals | Valuable for drug formulation |

Propriétés

Formule moléculaire |

C6H11NO3S |

|---|---|

Poids moléculaire |

177.22 g/mol |

Nom IUPAC |

2-(1-oxo-1,4-thiazinan-4-yl)acetic acid |

InChI |

InChI=1S/C6H11NO3S/c8-6(9)5-7-1-3-11(10)4-2-7/h1-5H2,(H,8,9) |

Clé InChI |

TWWNQWJYPVUSNF-UHFFFAOYSA-N |

SMILES |

C1CS(=O)CCN1CC(=O)O |

SMILES canonique |

C1CS(=O)CCN1CC(=O)O |

Pictogrammes |

Irritant |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.